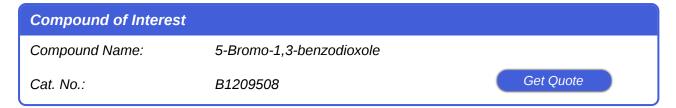


5-Bromo-1,3-benzodioxole: A Comprehensive Technical Guide for Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-benzodioxole, also known as 4-Bromo-1,2-(methylenedioxy)benzene, is a versatile synthetic intermediate of significant interest to the pharmaceutical, agrochemical, and fragrance industries. Its unique structure, featuring a brominated aromatic ring fused to a dioxole moiety, provides a scaffold for a wide array of chemical transformations. The bromine atom serves as a handle for various cross-coupling reactions, organometallic transformations, and nucleophilic substitutions, while the benzodioxole ring is a common feature in many biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and applications of **5-Bromo-1,3-benzodioxole** as a precursor in organic synthesis, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **5-Bromo-1,3-benzodioxole** is essential for its effective use in synthesis. The following tables summarize key quantitative data for the parent compound and its important derivative, 5-Bromo-6-nitro-1,3-benzodioxole.

Table 1: Physicochemical Properties



Property	5-Bromo-1,3-benzodioxole	5-Bromo-6-nitro-1,3- benzodioxole
CAS Number	2635-13-4[1]	7748-58-5[2]
Molecular Formula	C7H5BrO2[1]	C7H4BrNO4[2]
Molecular Weight	201.02 g/mol [1]	246.02 g/mol [2]
Appearance	Colorless to pale yellow liquid[3]	Yellow powder[2]
Melting Point	Not applicable	89 °C[2]
Boiling Point	85-86 °C @ 1 mmHg[1]	292.0 °C @ 760 mmHg (Predicted)[2]
Density	1.669 g/mL at 25°C[1]	1.912 g/cm³ (Predicted)[2]
Flash Point	>111 °C	130.4 °C[2]
Refractive Index	n20/D 1.583[1]	1.645[2]

Table 2: Spectroscopic Data for **5-Bromo-1,3-benzodioxole**



Technique	Data
¹ H NMR	Predicted shifts will show signals in the aromatic region and a characteristic singlet for the methylenedioxy protons.
¹³ C NMR	Predicted to show distinct signals for the aromatic carbons and the methylenedioxy carbon.
Mass Spec (MS)	The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 200 and 202, characteristic of a molecule with one bromine atom.
Infrared (IR)	Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching of the dioxole ring. A C-Br stretching vibration is expected in the 600-500 cm ⁻¹ range. [1]

Table 3: Spectroscopic Data for 5-Bromo-6-nitro-1,3-benzodioxole



Technique	Data
¹H NMR	Two singlets are expected for the aromatic protons (H-4 and H-7) due to the substitution pattern.[1]
¹³ C NMR	Seven distinct signals are predicted: five for the aromatic carbons and one for the methylenedioxy carbon. The carbon attached to the bromine (C-5) is expected around 115-120 ppm, and the carbon attached to the nitro group (C-6) is expected to be significantly downfield around 145-150 ppm.[1]
Mass Spec (MS)	The molecular ion peak appears as a doublet with approximately equal intensity at m/z 245 and 247, confirming the presence of one bromine atom.[1] Key fragmentation pathways involve the loss of the nitro group (NO ₂) and the bromine atom.[1]
Infrared (IR)	Strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group are expected in the regions of 1520-1550 cm ⁻¹ and 1340-1360 cm ⁻¹ , respectively.[1]

Synthesis of 5-Bromo-1,3-benzodioxole

The most common method for the synthesis of **5-Bromo-1,3-benzodioxole** is the direct bromination of **1,3-benzodioxole**.

Experimental Protocol: Bromination of 1,3-benzodioxole

Materials:

- 1,3-benzodioxole
- Ammonium bromide (NH₄Br)



- 30% Hydrogen peroxide (H₂O₂)
- Acetic acid
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a 25 mL two-necked round-bottomed flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[4]
- Add 30% hydrogen peroxide (2.2 mmol) dropwise to the reaction mixture and allow the contents to stir at room temperature.[4]
- Monitor the reaction by thin-layer chromatography (TLC).[4]
- After completion of the reaction, treat the reaction mixture with saturated sodium bicarbonate solution and extract with dichloromethane.[4]
- Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain **5-Bromo-1,3-benzodioxole**.[4] A yield of around 70% can be expected, with some dibromination as a side-reaction.

Key Reactions and Experimental Protocols

5-Bromo-1,3-benzodioxole is a versatile building block that can undergo a variety of transformations, making it a valuable precursor for the synthesis of complex molecules.

Nitration

The aromatic ring of **5-Bromo-1,3-benzodioxole** can be nitrated to introduce a nitro group, which can then be further functionalized.

Materials:



- 5-Bromo-1,3-benzodioxole
- Concentrated nitric acid
- Concentrated sulfuric acid
- · Glacial acetic acid
- · Crushed ice
- Saturated sodium bicarbonate solution
- · Dichloromethane or ethyl acetate

Procedure:

- In a flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the mixture in an ice bath to prepare the nitrating mixture.
- Dissolve **5-Bromo-1,3-benzodioxole** in glacial acetic acid in a separate flask equipped with a magnetic stirrer and placed in an ice bath.
- Slowly add the prepared nitrating mixture dropwise to the solution of 5-bromo-1,3benzodioxole while maintaining the temperature between 0 and 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature and monitor the progress by TLC.
- Once the reaction is complete, pour the reaction mixture over crushed ice.
- Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extract the product with dichloromethane or ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 5-Bromo-6-nitro-1,3-benzodioxole.[2]

Palladium-Catalyzed Cross-Coupling Reactions



The bromine atom on **5-Bromo-1,3-benzodioxole** and its derivatives is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful method for forming C-C bonds by coupling with boronic acids.

Materials:

- 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq.)
- Arylboronic acid (1.2-1.5 eq.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)
- Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

- To a dry reaction flask, add 5-Bromo-6-nitro-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through celite. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 5-aryl-6-nitro-1,3benzodioxole derivative. Yields for this reaction can range from 33-89% depending on the specific substrates and conditions used.



This reaction is used to form C-N bonds by coupling with amines.

Materials:

- Aryl bromide (e.g., **5-Bromo-1,3-benzodioxole**) (1.0 mmol)
- Amine (e.g., N-Methylbenzo[d]dioxol-5-amine) (1.2 mmol)
- Pd₂(dba)₃ (0.02 mmol, 2 mol%)
- Ligand (e.g., XPhos) (0.04 mmol, 4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 mmol)
- Anhydrous toluene (5 mL)

Procedure:

- In a Schlenk tube under an inert atmosphere, combine the aryl bromide, amine, Pd₂(dba)₃, ligand, and sodium tert-butoxide.[5]
- Add anhydrous toluene via syringe.[5]
- Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.
- Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.[5]
- After cooling, dilute the mixture with ethyl acetate and filter through Celite®.[5]
- Concentrate the filtrate and purify the crude product by flash column chromatography.[5]

Grignard Reagent Formation

The bromine atom can be converted into a Grignard reagent, which is a powerful nucleophile for forming new C-C bonds.

Materials:



- 5-Bromo-1,3-benzodioxole
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Iodine crystal (as an initiator)

Procedure:

- Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
- Place magnesium turnings in a round-bottom flask.
- Add a small crystal of iodine.
- Add a solution of 5-Bromo-1,3-benzodioxole in anhydrous ether or THF dropwise to initiate
 the reaction. The initiation is indicated by a color change and gentle refluxing.
- Once initiated, add the remaining solution of 5-Bromo-1,3-benzodioxole at a rate that
 maintains a gentle reflux.
- After the addition is complete, the mixture can be heated to reflux to ensure complete reaction. The resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, or esters.

Applications in Drug Development

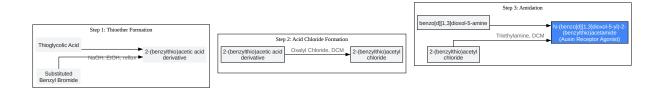
The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds. **5-Bromo-1,3-benzodioxole** serves as a crucial precursor for the synthesis of various pharmaceutical agents.

Synthesis of Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been designed and synthesized as potent auxin receptor agonists, which have significant implications for agricultural applications by promoting root growth.[6] A general synthetic pathway involves the coupling of a substituted benzyl bromide



with thioglycolic acid, followed by conversion to an acid chloride and subsequent amidation with a 1,3-benzodioxole-containing amine.[6]



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Synthetic pathway for Auxin Receptor Agonists.

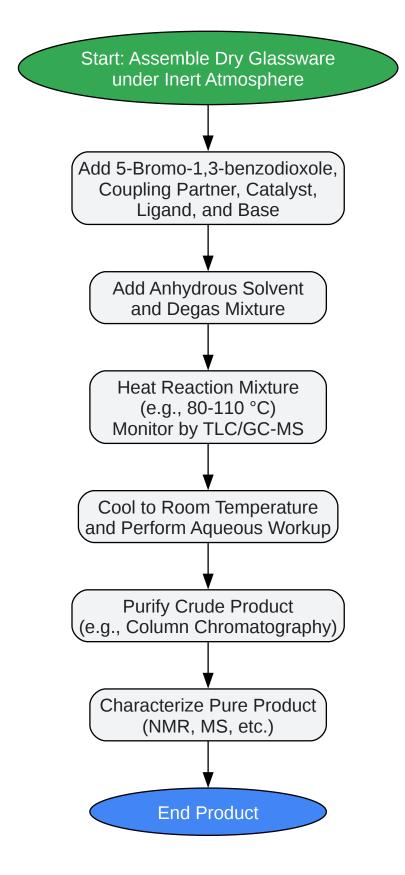
Anticancer Agents

The 1,3-benzodioxole scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[5][7] Research has shown that derivatives of 1,3-benzodioxole can exhibit significant cytotoxic activity against various cancer cell lines.[5] For instance, certain benzodioxole-based thiosemicarbazone derivatives have shown promising results against human lung adenocarcinoma and rat glioma cell lines.[5] The synthesis of these complex molecules often relies on the functionalization of precursors like **5-Bromo-1,3-benzodioxole** through the cross-coupling reactions detailed in this guide.

Experimental and Catalytic Workflows

To provide a clearer understanding of the practical aspects of working with **5-Bromo-1,3-benzodioxole**, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.

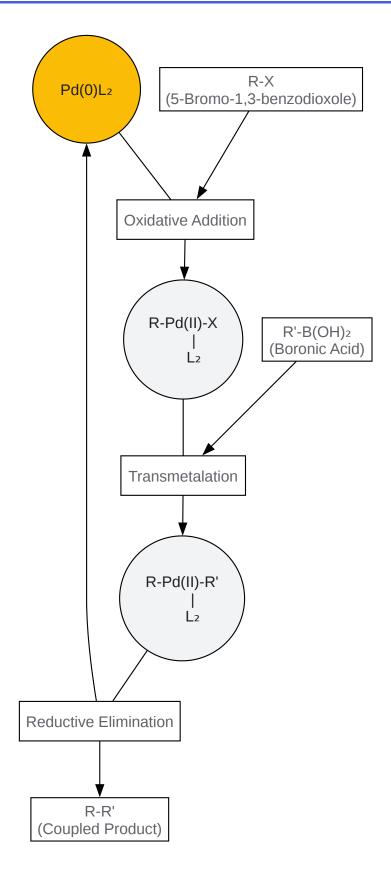




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General experimental workflow for a cross-coupling reaction.





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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



Conclusion

5-Bromo-1,3-benzodioxole is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an essential precursor for the construction of complex molecular architectures. The protocols and data presented in this guide highlight its significance in the synthesis of biologically active compounds, including potential new therapeutics in the fields of agriculture and medicine. A thorough understanding of its reactivity and handling is crucial for researchers and scientists aiming to leverage its synthetic potential in their drug discovery and development endeavors.

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